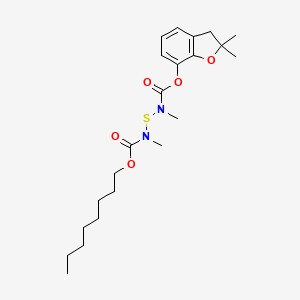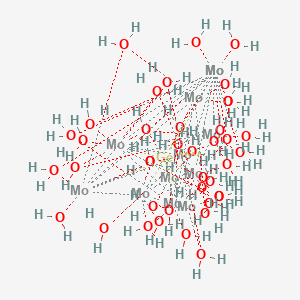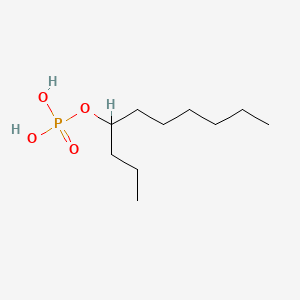
1-Propylheptyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylheptyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C10H23O4P.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylheptyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 1-propylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-Propylheptyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Lower oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
1-Propylheptyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of 1-propylheptyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a phosphate donor or acceptor, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
- Potassium dihydrogen phosphate (KH2PO4)
- Sodium dihydrogen phosphate (NaH2PO4)
- Ammonium dihydrogen phosphate (NH4H2PO4)
Comparison: 1-Propylheptyl dihydrogen phosphate is unique due to its organic nature and the presence of a propylheptyl group, which imparts distinct chemical properties and reactivity compared to its inorganic counterparts. This uniqueness makes it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
68110-00-9 |
|---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
decan-4-yl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P/c1-3-5-6-7-9-10(8-4-2)14-15(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13) |
InChI Key |
VEUUGZQJNGFYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
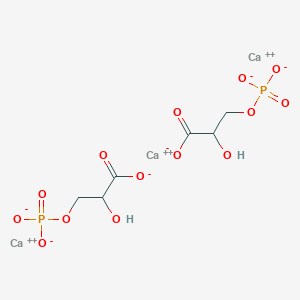
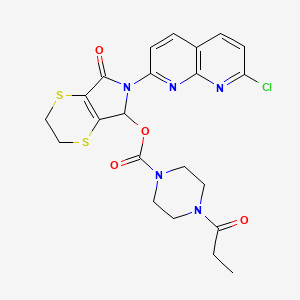
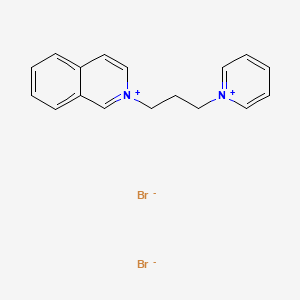
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
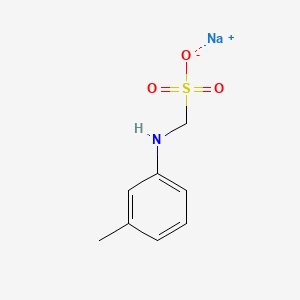
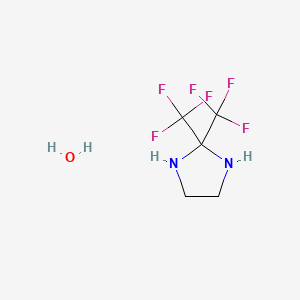
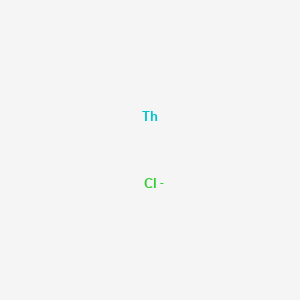
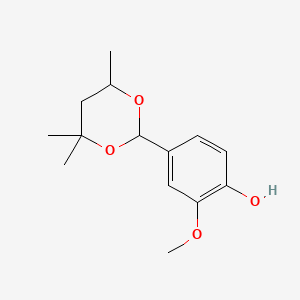
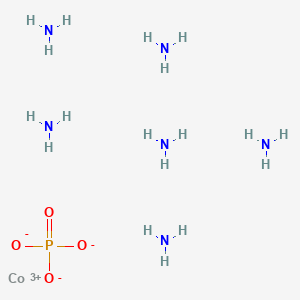
![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
